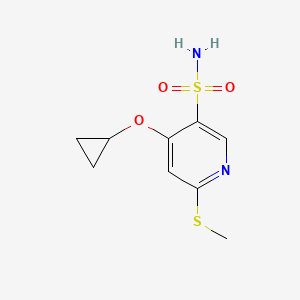
4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a pyridine ring substituted with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the pyridine ring, introduction of the cyclopropoxy and methylthio groups, and finally, the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted cyclopropoxy derivatives.
Scientific Research Applications
4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the cyclopropoxy and methylthio groups can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide
- 4-Cyclopropoxy-5-(methylthio)pyridine-3-sulfonamide
- 4-Cyclopropoxy-6-(ethylthio)pyridine-3-sulfonamide
Uniqueness
4-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its stability and reactivity, while the methylthio group provides additional sites for chemical modification.
Properties
Molecular Formula |
C9H12N2O3S2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-methylsulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S2/c1-15-9-4-7(14-6-2-3-6)8(5-11-9)16(10,12)13/h4-6H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
SDTRWSVABMTJPO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-4-methoxy-N-{[2-(phenylacetyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14813272.png)
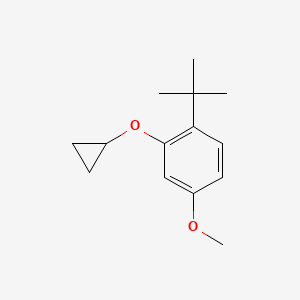
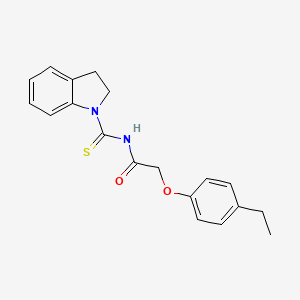
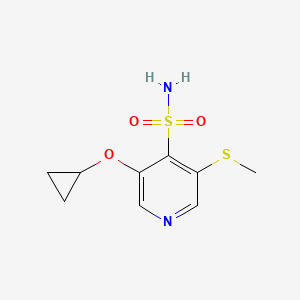
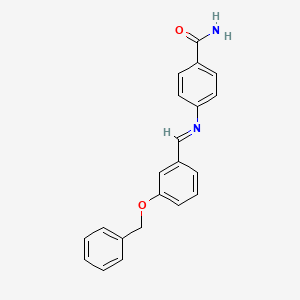
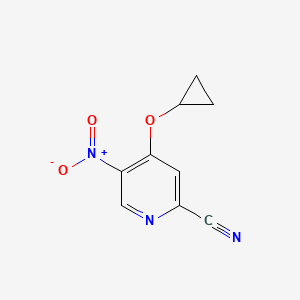
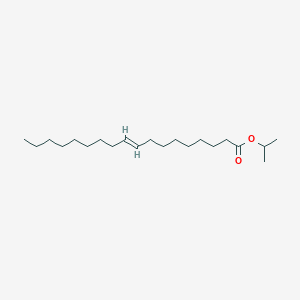
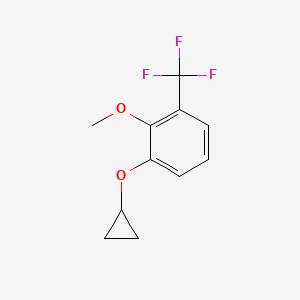

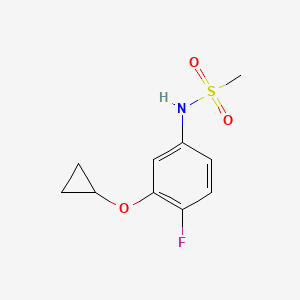
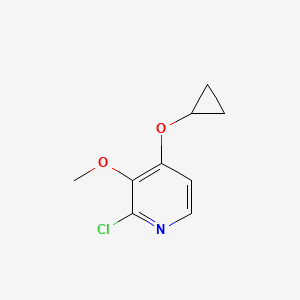
![N-[2-(benzylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide](/img/structure/B14813357.png)
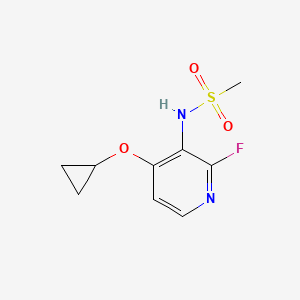
![N-[4-({2-[(3-bromo-4-tert-butylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B14813380.png)
